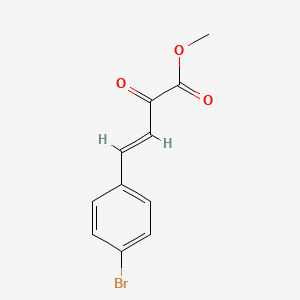

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Description

The exact mass of the compound (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (E)-4-(4-bromophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKODHJXUIKZME-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608128-34-3 | |

| Record name | Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is an α,β-unsaturated ketoester belonging to the broader class of chalcones, which are precursors to flavonoids and isoflavonoids with a wide array of biological activities.[1] The presence of a bromine atom on the phenyl ring and the reactive enone system makes this molecule a compelling subject for investigation in drug discovery and organic synthesis. The extended conjugation in its structure suggests potential for interesting photochemical properties and biological interactions.

This technical guide provides a comprehensive overview of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in medicinal chemistry.

Chemical Identity and Nomenclature

The formal IUPAC name for this compound is (E)-methyl 4-(4-bromophenyl)-2-oxobut-3-enoate . This name systematically describes its structure: a four-carbon butenoate chain with a methyl ester at position 1, a ketone at position 2, a double bond in the (E) or trans configuration starting at position 3, and a 4-bromophenyl substituent at position 4.

Several synonyms are also used to identify this compound, including:

-

Methyl (3E)-4-(4-bromophenyl)-2-oxo-3-butenoate

-

(E)-2-Oxo-4-(4-bromophenyl)-3-butenoic acid methyl ester

-

3-Butenoic acid, 4-(4-bromophenyl)-2-oxo-, methyl ester, (3E)-[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO₃ | [3] |

| Molecular Weight | 269.09 g/mol | [3] |

| CAS Number | 608128-34-3 | [3] |

| Appearance | Solid | [2] |

| Purity | Typically >95% | [3] |

| InChI | 1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+ | [2] |

| InChIKey | OEKODHJXUIKZME-QPJJXVBHSA-N | [2] |

| SMILES | COC(=O)C(=O)C=Cc1ccc(Br)cc1 | [3] |

Synthesis Protocol: A Validated Approach via Claisen-Schmidt Condensation

The synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is most effectively achieved through a Claisen-Schmidt condensation.[4][5] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone or ester possessing an α-hydrogen. In this specific synthesis, 4-bromobenzaldehyde is reacted with methyl pyruvate.

Causality of Experimental Choices

The choice of a base catalyst is critical. A strong base like sodium hydroxide or potassium hydroxide is used to deprotonate the α-carbon of methyl pyruvate, forming a nucleophilic enolate.[4] The aromatic aldehyde, 4-bromobenzaldehyde, lacks α-hydrogens and therefore cannot self-condense, which simplifies the product mixture.[4] The reaction is typically carried out in an alcoholic solvent, such as ethanol, which can dissolve the reactants and the base. The subsequent dehydration of the aldol addition product is often spontaneous or acid-catalyzed, leading to the stable, conjugated α,β-unsaturated system.

Detailed Step-by-Step Methodology

Materials:

-

4-Bromobenzaldehyde

-

Methyl pyruvate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1.0 equivalent) in absolute ethanol.

-

Addition of Ketone: To this solution, add methyl pyruvate (1.1 equivalents).

-

Base Addition: Cool the mixture in an ice bath to 0-5 °C. While stirring, slowly add a solution of NaOH or KOH (1.2 equivalents) in ethanol. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of cold distilled water.

-

Neutralization: Acidify the aqueous mixture with dilute HCl until it reaches a neutral pH. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate.

-

Drying: Dry the purified product under vacuum.

Caption: Workflow for the synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate.

Spectroscopic Characterization

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets in the range of δ 7.5-7.8 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Vinylic Protons: Two doublets for the trans-coupled protons of the α,β-unsaturated system, expected around δ 6.8-7.2 ppm and δ 7.5-7.9 ppm with a coupling constant (J) of approximately 16 Hz.

-

Methyl Protons: A singlet for the methyl ester protons around δ 3.8-3.9 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region, with the ester carbonyl around δ 160-165 ppm and the ketone carbonyl around δ 180-185 ppm.

-

Aromatic Carbons: Signals in the range of δ 125-135 ppm, including the carbon bearing the bromine atom.

-

Vinylic Carbons: Two signals for the double bond carbons between δ 120-145 ppm.

-

Methyl Carbon: A signal for the methyl ester carbon around δ 52-53 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretching: Strong absorptions around 1720-1740 cm⁻¹ for the ester carbonyl and 1670-1690 cm⁻¹ for the conjugated ketone carbonyl.

-

C=C Stretching: An absorption around 1600-1625 cm⁻¹ for the alkene double bond.

-

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

-

C-Br Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Potential Applications in Drug Development

The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[6] The presence of the 4-bromophenyl group can enhance lipophilicity and potentially improve binding to target proteins through halogen bonding.

Antimicrobial and Antifungal Activity

Bromo-substituted chalcones have demonstrated significant antimicrobial activity.[7][8] The electron-withdrawing nature of the bromine atom can influence the electronic properties of the enone system, which is often crucial for its interaction with microbial targets. (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is a candidate for screening against various bacterial and fungal strains, including drug-resistant varieties.

Anticancer Potential

Many chalcone derivatives exhibit cytotoxic activity against various cancer cell lines.[9] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues in proteins, such as cysteine, which can lead to the inhibition of enzymes critical for cancer cell proliferation. The 4-bromophenyl group could contribute to enhanced activity and selectivity.

Anti-inflammatory Properties

Chalcones have been investigated for their anti-inflammatory effects.[10] They can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The specific substitution pattern of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate warrants investigation into its potential as an anti-inflammatory agent.

Logical Framework for Drug Discovery Application

Caption: A logical pathway for the development of the title compound as a therapeutic agent.

Conclusion

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate represents a versatile and promising molecule for further investigation in medicinal chemistry and organic synthesis. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible scaffold for the development of novel therapeutic agents. The presence of the bromophenyl moiety and the reactive enone system provides a foundation for exploring its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This technical guide serves as a foundational resource for researchers embarking on the study and application of this intriguing chalcone derivative.

References

-

Gomes, M. N., Muratov, E. N., Pereira, M., Peixoto, J. C., Rosseto, L. P., Cravo, P. V. L., Andrade, C. H., & Neves, B. J. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [Link]

-

Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Esters and Acids: Electronic Supplementary Information. [Link]

-

de Oliveira, A. B., Alencar, D. B., T. de Sales, J. A., de Oliveira, A. C. S., da Silva, A. L., de Morais, S. M., & de Menezes, J. E. S. A. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Microbial Pathogenesis, 158, 105089. [Link]

-

Hassan, M. A., Gaffer, H. E., & El-Houssinni, H. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(22), 19379–19407. [Link]

-

ResearchGate. (n.d.). Claisen‐Schmidt condensation for the synthesis of 4. Retrieved January 26, 2026, from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved January 26, 2026, from [Link]

-

Pulina, N. A., Zalesov, V. V., Bystritskaya, O. A., Rubtsov, A. E., & Kutkovaya, N. V. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 427–430. [Link]

-

ACS Publications. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. [Link]

-

Konda, R. K., Nuthakki, V. K., & Babu, P. M. (2015). Synthesis, characterization and biological screening of novel substituted chalcones. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1561-1568. [Link]

-

Al-Ghorbani, M., & Al-Ghamdi, A. M. (2015). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules, 20(12), 21683–21695. [Link]

-

Szychowska, M., Gendaszewska-Darmach, E., & Frański, R. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences, 25(18), 9899. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. (E)-Methyl-4-(4-bromophenyl)-2-oxobut-3-enoate | [frontierspecialtychemicals.com]

- 4. praxilabs.com [praxilabs.com]

- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity Profile of α,β-Unsaturated Ketones: A Cornerstone of Modern Synthesis and Drug Discovery

Abstract

Alpha,beta-unsaturated ketones, commonly referred to as enones, represent a pivotal class of organic compounds whose unique electronic structure underpins a rich and versatile reactivity profile. The conjugation of an alkene with a carbonyl group creates a polarized π-system with multiple electrophilic sites, enabling a diverse array of chemical transformations. This guide provides an in-depth exploration of the core principles governing enone reactivity, focusing on the critical dichotomy between 1,2- (direct) and 1,4- (conjugate) addition pathways. We will dissect the mechanistic underpinnings of key synthetic transformations, including the Michael addition, Nazarov cyclization, and various cycloadditions. Furthermore, this document will bridge fundamental reactivity with practical application, offering detailed experimental protocols and discussing the strategic role of the enone motif as a pharmacophore and covalent warhead in contemporary drug development. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and field-proven understanding of this essential chemical scaffold.

The Electronic Architecture and Spectroscopic Signature of Enones

The reactivity of α,β-unsaturated ketones is a direct consequence of the electronic communication between the C=C and C=O double bonds.[1] This conjugation results in the delocalization of π-electrons across the four-atom system (O=Cα–Cβ). This delocalization can be represented by a series of resonance structures that reveal the electrophilic character at both the carbonyl carbon and the β-carbon.[2][3]

The hybrid resonance structure indicates that the carbonyl carbon (C2) and the β-carbon (C4) both bear a partial positive charge, rendering them susceptible to nucleophilic attack.[1] This electronic feature is the cornerstone of their dual reactivity.

Caption: Resonance delocalization in α,β-unsaturated ketones.

This conjugation also imparts distinct spectroscopic signatures. In infrared (IR) spectroscopy, both the C=O and C=C stretching frequencies are lowered compared to their non-conjugated counterparts.[4] In proton NMR (¹H NMR) spectroscopy, the β-proton is deshielded and typically appears at a lower field than standard alkenic protons due to the electron-withdrawing effect of the carbonyl group transmitted through the π-system.[4]

The Dichotomy of Nucleophilic Attack: 1,2-Addition vs. 1,4-Conjugate Addition

The presence of two primary electrophilic sites—the carbonyl carbon and the β-carbon—leads to a fundamental competition between two modes of nucleophilic attack: 1,2-addition and 1,4-addition.[3][5] The outcome is largely dictated by the nature of the nucleophile, a concept often framed by Hard/Soft Acid/Base (HSAB) theory.

-

1,2-Addition (Direct Addition): This pathway involves the direct attack of a nucleophile on the carbonyl carbon. It is generally favored by "hard" nucleophiles, which are characterized by high charge density and are more influenced by electrostatic interactions. This reaction is typically irreversible and under kinetic control.[2] Strong nucleophiles such as organolithium reagents, Grignard reagents (RMgX), and reducing agents like lithium aluminum hydride (LiAlH₄) preferentially undergo 1,2-addition.[1][2]

-

1,4-Addition (Conjugate Addition): This pathway involves the attack of a nucleophile on the electron-deficient β-carbon, a type of vinylogous reactivity.[6] The attack generates an enolate intermediate, which is then protonated (typically during workup) to yield a product that is formally the result of addition across the C=C bond.[3] The final product, after tautomerization of the enol, is a saturated ketone.[1] This pathway is favored by "soft" nucleophiles, which are more polarizable and favor orbital-controlled interactions. Common examples include organocuprates (Gilman reagents), enamines, thiols, and enolates themselves.[2][7] This process is often reversible and under thermodynamic control.

Data Summary: Factors Governing the Mode of Addition

| Feature | 1,2-Addition (Direct) | 1,4-Addition (Conjugate) | Causality & Field Insights |

| Nucleophile Type | Hard, non-polarizable, strong bases | Soft, polarizable, weaker bases | Hard nucleophiles are driven by charge control, attacking the harder and more electropositive carbonyl carbon. Soft nucleophiles are driven by orbital control, favoring overlap with the larger LUMO coefficient at the β-carbon. |

| Reagent Examples | R-Li, RMgX, LiAlH₄, NaBH₄ | R₂CuLi (Gilman), Enolates, Amines, Thiols, CN⁻ | Organocuprates are the archetypal soft nucleophiles for 1,4-addition. Their reduced basicity compared to organolithiums prevents rapid, irreversible attack at the carbonyl. |

| Controlling Factor | Kinetic Control | Thermodynamic Control | 1,2-addition is typically faster and irreversible. 1,4-addition is often reversible, allowing the system to equilibrate to the more stable conjugate adduct, which benefits from the formation of a strong C=O bond. |

| Intermediate | Alkoxide | Enolate | The formation of a stabilized enolate intermediate is a key thermodynamic driving force for the 1,4-pathway. |

Key Synthetic Transformations of Enones

The dual reactivity of enones makes them powerful intermediates for a variety of strategic bond-forming reactions.

The Michael Addition Reaction

The Michael addition is the archetypal 1,4-conjugate addition of a stabilized carbon nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[7][8] This reaction is one of the most fundamental C-C bond-forming reactions in organic synthesis.[7]

The mechanism involves three key steps:

-

Deprotonation of a Michael donor (e.g., a malonic ester) to form a soft enolate nucleophile.

-

Nucleophilic attack of the enolate at the β-carbon of the enone.

-

Protonation of the resulting enolate intermediate to give the final product.[7]

Caption: Generalized workflow for a Michael Addition reaction.

-

Trustworthiness Note: This protocol includes a catalytic amount of base. The reaction is thermodynamically favorable because the C-C single bond formed is stronger than the C=C pi bond broken, meaning the reaction does not need to be driven to completion by stoichiometric deprotonation of the product.[9]

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add absolute ethanol (20 mL).

-

Base Preparation: Carefully add sodium metal (approx. 50 mg, ~2 mmol) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Causality: Generating the base in situ ensures anhydrous conditions, preventing unwanted side reactions. A catalytic amount is sufficient.[9]

-

-

Donor Addition: To the cooled sodium ethoxide solution, add diethyl malonate (1.60 g, 10 mmol) via syringe and stir for 10 minutes to ensure complete enolate formation.

-

Acceptor Addition: Add 2-cyclohexen-1-one (0.96 g, 10 mmol) dropwise to the stirred solution. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for an additional 1-2 hours to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and neutralize with a few drops of glacial acetic acid. Reduce the solvent volume in vacuo. Add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or flash column chromatography to yield the pure 1,4-adduct.

The Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed reaction that transforms divinyl ketones into cyclopentenones.[10] It is a rare example of a Lewis acid-catalyzed 4π-conrotatory electrocyclic reaction.[10]

The mechanism proceeds via four key steps:

-

Coordination of a Lewis or Brønsted acid to the carbonyl oxygen, generating a pentadienyl cation.

-

A 4π-electrocyclic ring closure to form a new cyclopentenyl cation intermediate.

-

Elimination of a proton to form the cyclopentenone product.

-

Tautomerization of the resulting enol to the final ketone.[11][12]

-

Trustworthiness Note: The choice and stoichiometry of the acid are critical. Strong Lewis acids are typically required in stoichiometric amounts to activate the divinyl ketone substrate effectively.[10][13]

-

Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM, 20 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Add the Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.1 equivalents) to the cold DCM.

-

Substrate Addition: Prepare a solution of the divinyl ketone substrate (1.0 equivalent) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred Lewis acid suspension over 15 minutes.

-

Causality: Slow addition at low temperature is crucial to control the exothermicity of the Lewis acid-base complexation and to minimize polymerization or decomposition side reactions.

-

-

Reaction: Stir the mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ (30 mL) at 0 °C. Stir vigorously until gas evolution ceases.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Cycloaddition Reactions

The electron-deficient nature of the alkene in enones makes them excellent partners in cycloaddition reactions.

-

Diels-Alder Reaction: Enones are classic dienophiles in [4+2] cycloadditions. The reaction can be accelerated by using Lewis acids, which coordinate to the carbonyl oxygen, further lowering the LUMO energy of the enone and increasing its reactivity.[6]

-

[2+2] Photocycloaddition: Upon photochemical excitation, enones can react with alkenes to form cyclobutane rings.[14] This reaction is a powerful tool for constructing complex and strained molecular architectures and has been widely used in total synthesis.[14][15]

Role in Drug Development: The Covalent Warhead

The α,β-unsaturated ketone moiety is a prominent feature in many natural products and synthetic pharmaceuticals.[16] Its inherent electrophilicity allows it to function as a "covalent warhead" by acting as a Michael acceptor for nucleophilic residues (primarily cysteine thiols) on target proteins.[17]

This irreversible binding can lead to potent and sustained therapeutic effects, a strategy increasingly employed to overcome drug resistance.[17] However, this reactivity is a double-edged sword. The same mechanism can lead to off-target toxicities through indiscriminate alkylation of cellular proteins and glutathione.[6][18] Therefore, a central challenge in drug design is to precisely tune the electrophilicity of the enone to ensure selective reactivity with the intended biological target while minimizing systemic toxicity.[17]

References

-

6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Available at: [Link]

-

α,β-Unsaturated carbonyl compound - Wikipedia. Available at: [Link]

-

Conjugate Addition to α,β-Unsaturated Carbonyl Compounds - JoVE. Available at: [Link]

-

19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

-

Direct 1,2 Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives - YouTube. Available at: [Link]

-

17.6: α,β-Unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

-

Nazarov Cyclization - Organic Chemistry Portal. Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

-

Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC. Available at: [Link]

-

Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed. Available at: [Link]

-

Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Publishing. Available at: [Link]

-

Michael Addition Reaction Mechanism - Chemistry Steps. Available at: [Link]

-

Nazarov cyclization reaction - Wikipedia. Available at: [Link]

-

Enone Olefin [2 + 2] Photochemical Cycloadditions - Organic Reactions. Available at: [Link]

-

The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed. Available at: [Link]

-

23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. Available at: [Link]

-

Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds - ACS Publications. Available at: [Link]

-

Nazarov Cyclization - YouTube. Available at: [Link]

-

[2+2] Photocycloaddition of Enones to Olefins - University of Illinois Urbana-Champaign. Available at: [Link]

-

THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS - University of Illinois Urbana-Champaign. Available at: [Link]

Sources

- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nazarov Cyclization [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold with Untapped Potential

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is a small molecule that, while not extensively documented in medicinal chemistry literature for specific biological activities, presents a compelling case for investigation based on its distinct structural features. Its α,β-unsaturated keto-ester framework is a well-known reactive motif in drug discovery, and the presence of a bromophenyl group offers a handle for further chemical modification. These characteristics position this compound as a promising starting point for the development of novel therapeutics, particularly as a covalent inhibitor or as a scaffold for creating libraries of compounds for screening against various biological targets. This guide will explore the hypothesized potential of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate in medicinal chemistry, providing theoretical frameworks, synthesis protocols, and proposed screening workflows.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₉BrO₃ |

| Molecular Weight | 269.09 g/mol |

| CAS Number | 608128-34-3 |

| Appearance | Solid |

| Purity | Typically >95% |

| SMILES | COC(=O)C(=O)C=Cc1ccc(Br)cc1 |

| InChI Key | OEKODHJXUIKZME-QPJJXVBHSA-N |

Potential Medicinal Chemistry Applications: A Forward-Looking Perspective

The true potential of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate lies in its utility as a foundational structure for drug design. Below, we explore several promising avenues for its application.

As a Covalent Inhibitor via Michael Addition

The α,β-unsaturated ketone moiety in (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is a classic Michael acceptor. This electrophilic "warhead" can react with nucleophilic residues, such as cysteine, on target proteins to form a stable covalent bond.[1][2] This irreversible or long-lived inhibition can lead to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors.[3][4]

The design of targeted covalent inhibitors is a burgeoning field in drug discovery.[5][6] The general principle involves a "guidance system" (the non-reactive part of the molecule that provides target specificity) and a "warhead" (the reactive group that forms the covalent bond).[3] In the case of our topic compound, the bromophenyl and methyl ester groups could serve as a rudimentary guidance system, which can be further elaborated to achieve selectivity for a specific target.

The reactivity of the Michael acceptor can be tuned by modifying the electronic properties of the aryl ring. The electron-withdrawing nature of the bromine atom in the para position is expected to enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

A Scaffold for Macrophage Migration Inhibitory Factor (MIF) Inhibitors

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a range of inflammatory diseases and cancers.[7] It possesses a unique tautomerase active site that has been a target for drug development.[8] Small molecules that can bind to this active site and inhibit MIF's biological functions are of significant therapeutic interest.[8]

While (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate itself is not a known MIF inhibitor, its core structure bears resemblance to scaffolds that could be adapted to target MIF. The development of MIF inhibitors often involves creating molecules that can interact with the hydrophobic pocket of the active site and potentially react with the catalytic N-terminal proline. The bromophenyl group of our compound could be a starting point for exploring interactions within this pocket, and the α,β-unsaturated system could be modified to interact with key residues.

An Intermediate for the Synthesis of Heterocyclic Compounds

The dicarbonyl functionality and the reactive double bond make (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate a versatile intermediate for the synthesis of more complex heterocyclic structures. For instance, it could be used in reactions with dinucleophiles to construct various five- and six-membered rings, which are common motifs in many biologically active compounds.

Protocols and Methodologies

Protocol 1: Synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

A plausible and efficient synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate can be achieved via a Claisen-Schmidt condensation followed by oxidation. A similar methodology has been described for related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids.[9]

Materials:

-

4-Bromobenzaldehyde

-

Methyl pyruvate

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Condensation: To a stirred solution of 4-bromobenzaldehyde (1.0 eq) and methyl pyruvate (1.1 eq) in a suitable solvent such as ethanol at 0 °C, add a solution of NaOH (1.2 eq) in water dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude aldol addition product.

-

Oxidation: Dissolve the crude product in CH₂Cl₂ and add activated MnO₂ (5-10 eq).

-

Stir the mixture vigorously at room temperature for 24-48 hours.

-

Filter the reaction mixture through a pad of Celite®, washing with CH₂Cl₂.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate.

Protocol 2: In Vitro Screening for Covalent Inhibition

To assess the potential of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate as a covalent inhibitor, a mass spectrometry-based assay with a model protein containing a reactive cysteine residue can be employed.

Materials:

-

Target protein with a reactive cysteine (e.g., a specific enzyme of interest or a model protein like bovine serum albumin)

-

(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

-

Phosphate-buffered saline (PBS)

-

Mass spectrometer (e.g., ESI-TOF)

Procedure:

-

Prepare a stock solution of the compound in DMSO.

-

Incubate the target protein (e.g., 10 µM) with the compound (e.g., 100 µM) in PBS at 37 °C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Quench the reaction by adding an excess of a reducing agent like dithiothreitol (DTT) or by acidifying the solution.

-

Analyze the protein samples by mass spectrometry to detect any increase in the protein's molecular weight corresponding to the covalent adduction of the compound.

-

A time-dependent increase in the mass of the protein by approximately 269 Da would indicate covalent modification.

Visualizing the Workflow

The following diagram illustrates a hypothetical workflow for the discovery and initial characterization of bioactive compounds derived from (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate.

Sources

- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based design of targeted covalent inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. drughunter.com [drughunter.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and Kinetic Analyses of Macrophage Migration Inhibitory Factor (MIF) Active Site Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Purification of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate by Recrystallization: A Detailed Protocol and Scientific Rationale

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is a chalcone derivative, a class of compounds extensively studied for their wide-ranging pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] The synthesis of such compounds via methods like the Claisen-Schmidt condensation often yields a crude product containing unreacted starting materials, side-products, and other impurities.[3][4] Achieving high purity is paramount for accurate biological screening and drug development. This application note provides a detailed, field-proven protocol for the purification of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate using the fundamental technique of recrystallization. We delve into the scientific principles governing solvent selection, provide a step-by-step methodology, and outline validation techniques to ensure the isolation of a highly purified solid.

The Foundational Principle: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5] The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[6] As this solution is allowed to cool slowly, the solubility of the desired compound decreases, and it crystallizes out of the solution. The impurities, which are present in much smaller concentrations, ideally remain dissolved in the cold solvent (mother liquor).[6] The formation of a crystal lattice is a highly specific process; molecules of the correct compound fit preferentially into the growing crystal structure, effectively excluding dissimilar impurity molecules. This results in the formation of pure crystals that can then be physically separated by filtration.

Pre-Protocol Consideration: Strategic Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the target compound—that is, it should dissolve a large amount of the compound at its boiling point and a very small amount at low temperatures (e.g., 0-4 °C).

Causality Behind Solvent Choice for this Compound: (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate possesses several functional groups that dictate its polarity: a bromophenyl ring (moderately nonpolar), an α,β-unsaturated ketone system, and a methyl ester group (both polar). This combination suggests that solvents of intermediate polarity would be most effective.

-

Highly Polar Solvents (e.g., Water): Unlikely to dissolve the compound even when hot due to the large, nonpolar bromophenyl group.

-

Highly Nonpolar Solvents (e.g., Hexane, Pentane): Unlikely to dissolve the compound due to the polar ester and ketone functionalities.

-

Intermediate Polarity Solvents (e.g., Ethanol, Ethyl Acetate, Acetone): These are excellent candidates. They possess both polar and nonpolar characteristics, making them likely to dissolve the compound effectively when heated.

For this protocol, we will focus on two robust systems: a single-solvent recrystallization using Ethanol and a two-solvent system using Ethyl Acetate/Hexane . Ethanol is a common and effective choice for crystallizing chalcone derivatives.[7] The Ethyl Acetate/Hexane system is useful if the compound is too soluble in a single solvent even when cold; ethyl acetate acts as the primary solvent, and hexane is added as an "anti-solvent" to reduce the overall solubility and induce crystallization.[5]

Table 1: Properties of Candidate Recrystallization Solvents

| Solvent | Formula | Boiling Point (°C) | Relative Polarity | Rationale for Use |

| Ethanol | C₂H₅OH | 78 | 0.654 | Good general-purpose polar solvent for chalcones; steep solubility curve for many organics. |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.228 | Excellent solvent for compounds of intermediate polarity.[8] |

| Hexane | C₆H₁₄ | 69 | 0.009 | Used as a non-polar "anti-solvent" to decrease solubility.[8] |

| Acetone | C₃H₆O₂ | 56 | 0.355 | Strong solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[8] |

Detailed Application Protocol

This protocol details the single-solvent recrystallization from ethanol. The principles can be readily adapted for other solvent systems.

Materials and Equipment:

-

Crude (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate (e.g., 1.0 g)

-

Ethanol (Reagent grade)

-

Erlenmeyer flasks (2-3, appropriate size)

-

Hot plate with stirring capability

-

Glass funnel (stemless preferred)[9]

-

Fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum source (e.g., water aspirator)

-

Watch glass

-

Spatula and glass stirring rod

-

Ice bath

-

Melting point apparatus

Experimental Workflow Diagram:

Caption: Workflow for the purification of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate.

Step-by-Step Methodology:

Step 1: Dissolution of the Crude Solid

-

Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

-

In a separate flask, heat approximately 20-30 mL of ethanol on a hot plate to a gentle boil. Never heat organic solvents over an open flame.

-

Carefully add the hot ethanol to the flask containing the solid in small portions (1-2 mL at a time), swirling after each addition. Keep the solution at or near the boiling point.

-

Continue adding the hot solvent just until all the solid has dissolved. The goal is to use the minimum volume of hot solvent necessary to form a saturated solution.[5] If you observe insoluble impurities, proceed to hot filtration (an optional step).

Step 2: Crystallization

-

Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Rapid cooling can trap impurities.

-

You should observe the formation of solid crystals as the solution cools.

-

Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals by further decreasing the compound's solubility.

Step 3: Isolation by Vacuum Filtration

-

Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.[11]

-

Turn on the vacuum and pour the cold crystalline mixture (the "slurry") into the center of the Büchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask. You can rinse the flask with a small amount (1-2 mL) of the ice-cold mother liquor from the filter flask to aid the transfer.

Step 4: Crystal Washing and Drying

-

With the vacuum still applied, wash the collected crystals with a small portion (2-3 mL) of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities.[11]

-

Continue to draw air through the crystals for several minutes to help them dry.

-

Transfer the purified solid to a pre-weighed watch glass. Allow it to air-dry completely. For optimal dryness, place the sample in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol Validation: A Self-Validating System

The trustworthiness of this protocol is established by verifying the purity of the final product.

-

Visual Inspection: The purified crystals should be uniform in appearance and color. A significant color change (e.g., from yellow to white) indicates the removal of colored impurities.

-

Yield Calculation: Weigh the final, dry product and calculate the percent recovery:

-

% Recovery = (Mass of Pure Crystals / Mass of Crude Solid) x 100

-

A typical recovery is between 60-90%. A very low recovery may indicate that too much solvent was used or the compound is highly soluble even when cold.

-

-

Melting Point Analysis: This is the most critical validation step.[10] A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities broaden and depress the melting point. Compare the experimentally determined melting point to the literature value for (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate.

Table 2: Expected Outcome and Validation Parameters

| Parameter | Crude Product | Purified Product | Rationale for Purity |

| Appearance | May be discolored, non-uniform | Crystalline solid, uniform color | Removal of colored and amorphous impurities. |

| Melting Point | Broad, depressed range | Sharp, narrow range | Pure compounds have a characteristic, sharp melting point. |

| % Recovery | N/A | 60-90% (Typical) | Measures the efficiency of the crystallization process. |

Troubleshooting Common Issues

-

No Crystals Form: The solution may be too dilute (too much solvent added). Try boiling off some solvent to concentrate the solution. If that fails, scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch can induce crystallization.[9]

-

"Oiling Out": The compound separates as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

-

Low Recovery: Too much solvent was used, or the compound is significantly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath. Consider a different solvent system.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle all organic solvents in a well-ventilated fume hood.

-

Never heat flammable organic solvents with an open flame. Use a controlled hot plate or a heating mantle.

-

Avoid inhaling solvent vapors or allowing contact with skin.

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

JETIR. (2020). SYNTHESIS OF CHALCONES. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

-

University of Toronto. (n.d.). Recrystallization Technique. Retrieved from [Link]

-

PubChem. (n.d.). methyl (3E)-4-(2-bromophenyl)-2-oxobut-3-enoate. Retrieved from [Link]

-

Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

-

MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

-

Molecules. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from [Link]

-

IUCrData. (2016). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Retrieved from [Link]

-

DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2e)-4-(4-bromophenyl)-4-oxobut-2-enoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

-

A&J Pharmtech. (n.d.). (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate, 97% Purity, C11H9BrO3, 10 grams. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.uvic.ca [web.uvic.ca]

- 6. mt.com [mt.com]

- 7. jetir.org [jetir.org]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

Welcome to the technical support center for the synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important α,β-unsaturated ketoester, a valuable building block in the synthesis of various pharmaceutical agents and biologically active molecules. This document provides in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields, ensure stereochemical purity, and overcome common experimental hurdles.

I. Introduction to the Synthesis

The synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is most commonly achieved through a Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[1] This reaction involves the base-catalyzed condensation of 4-bromobenzaldehyde with methyl pyruvate. The desired product is the thermodynamically favored E-isomer due to the steric hindrance between the phenyl ring and the ester group in the Z-isomer.

While the reaction appears straightforward, achieving high yields of the pure E-isomer can be challenging. Common issues include low conversion, formation of the undesired Z-isomer, and the self-condensation of methyl pyruvate. This guide will address these issues in a practical, question-and-answer format.

II. Reaction Mechanism: The Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed aldol condensation mechanism. A base, such as sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of methyl pyruvate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting β-hydroxy ketoester intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the conjugated α,β-unsaturated system of the final product.[2]

Caption: Claisen-Schmidt reaction mechanism for the synthesis.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer:

Low yield is the most common issue in this synthesis and can stem from several factors. Here's a systematic approach to troubleshooting:

-

Incomplete Reaction: The reaction may not have gone to completion.

-

Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). Ensure the reaction mixture is homogenous through efficient stirring.

-

-

Self-Condensation of Methyl Pyruvate: Methyl pyruvate can react with its own enolate, leading to undesired side products.[3]

-

Solution: Add the methyl pyruvate slowly to the reaction mixture containing the 4-bromobenzaldehyde and the base. This ensures that the enolate of methyl pyruvate preferentially reacts with the more electrophilic aldehyde.

-

-

Incorrect Stoichiometry: An improper ratio of reactants can lead to low conversion of the limiting reagent.

-

Solution: A slight excess of methyl pyruvate (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can promote self-condensation. Experiment with the stoichiometry to find the optimal balance.

-

-

Suboptimal Base Concentration: The concentration of the base is critical. Too little base will result in slow or incomplete deprotonation of the methyl pyruvate, while too much can promote side reactions.

-

Solution: For base-catalyzed reactions using NaOH or KOH, a concentration of 10-20 mol% is often a good starting point.[4] You may need to optimize this for your specific conditions.

-

-

Inefficient Dehydration: The final dehydration step to form the α,β-unsaturated product may be slow.

-

Solution: Gentle heating of the reaction mixture can promote the elimination of water. However, excessive heat can lead to decomposition or polymerization.

-

Caption: Troubleshooting workflow for low product yield.

Question 2: I am observing a significant amount of the Z-isomer in my product mixture. How can I improve the E-selectivity?

Answer:

While the E-isomer is thermodynamically favored, kinetic factors can lead to the formation of the Z-isomer. Here are some strategies to enhance E-selectivity:

-

Reaction Temperature: Higher temperatures generally favor the formation of the more stable E-isomer.

-

Solution: If your reaction is being run at a low temperature, consider gradually increasing it and monitoring the E/Z ratio by ¹H NMR or HPLC.

-

-

Choice of Base and Solvent: The nature of the base and solvent can influence the transition state of the reaction and thus the stereochemical outcome.

-

Solution: Protic solvents like ethanol can facilitate the equilibration to the more stable E-isomer. If you are using an aprotic solvent, consider switching to a protic one.

-

-

Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is renowned for its high E-selectivity when using stabilized ylides.[5]

-

Solution: If high E-selectivity is critical and the Claisen-Schmidt condensation is not providing the desired purity, consider a two-step HWE approach. This would involve preparing the appropriate phosphonate ester of methyl pyruvate and then reacting it with 4-bromobenzaldehyde in the presence of a suitable base (e.g., NaH, NaOMe).[3]

-

Caption: Decision tree for optimizing E/Z selectivity.

Question 3: My purified product is still contaminated with starting materials. What are the best purification strategies?

Answer:

Effective purification is crucial for obtaining a high-purity final product.

-

Work-up Procedure: A proper aqueous work-up is the first step to removing water-soluble impurities.

-

Solution: After the reaction is complete, quench the reaction mixture with a dilute acid (e.g., 1M HCl) to neutralize the base.[6] Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.

-

-

Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.

-

Solution: Common solvents for recrystallizing chalcone-like compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7] Perform small-scale solvent screening to find the optimal recrystallization solvent or solvent system.

-

-

Column Chromatography: For oily products or for removing closely related impurities, column chromatography is the most effective method.

-

Solution: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. Monitor the fractions by TLC to isolate the pure product.

-

IV. Frequently Asked Questions (FAQs)

Q1: What is a representative experimental protocol for the Claisen-Schmidt synthesis of (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate?

A1: The following is a representative protocol based on standard Claisen-Schmidt condensation procedures:

Experimental Protocol: Claisen-Schmidt Synthesis

| Reagent/Solvent | Molecular Weight | Amount (mmol) | Volume/Mass |

| 4-Bromobenzaldehyde | 185.02 g/mol | 10 | 1.85 g |

| Methyl Pyruvate | 102.09 g/mol | 11 | 1.12 g (0.95 mL) |

| Sodium Hydroxide | 40.00 g/mol | 2 | 0.08 g |

| Ethanol | - | - | 20 mL |

| Water | - | - | 20 mL |

Procedure:

-

To a solution of 4-bromobenzaldehyde (1.85 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add an aqueous solution of sodium hydroxide (0.08 g, 2 mmol, in 20 mL of water).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add methyl pyruvate (1.12 g, 11 mmol) dropwise to the reaction mixture over 10-15 minutes with vigorous stirring.

-

Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 1M HCl until the pH is neutral.[8]

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Q2: What are the key safety precautions for this synthesis?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium hydroxide is corrosive and should be handled with care. The organic solvents used are flammable.

Q3: How can I confirm the stereochemistry of my final product?

A3: The stereochemistry can be confirmed using ¹H NMR spectroscopy. The coupling constant (J) between the two vinylic protons is typically larger for the E-isomer (around 15-18 Hz) compared to the Z-isomer (around 10-12 Hz).

Q4: Can I use a different base for this reaction?

A4: Yes, other bases such as potassium hydroxide (KOH) or sodium methoxide (NaOMe) can also be used. The choice of base may affect the reaction rate and yield, and may require some optimization.

V. References

-

This reference is not available in the provided search results.

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. Retrieved from [Link]

-

Arctom. (n.d.). (E)-4-(4-Bromophenyl)-3-methyl-4-oxobut-2-enoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (3e)-4-(3-bromophenyl)-2-oxobut-3-enoate. Retrieved from [Link]

-

Google Patents. (n.d.). Production process for synthesizing bromopyruvate. Retrieved from

-

VEGPHARM. (n.d.). (E)-methyl-4-(4-bromophenyl)-2-oxobut-3-enoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]

-

ChemRxiv. (2024, August 12). Interdisciplinary approaches, opening avenues for students to explore the content covered in the classroom. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, February 27). Solvent-free synthesis of chalcones using Mg(HSO₄)₂. Retrieved from [Link]

-

MDPI. (n.d.). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Retrieved from [Link]

-

YouTube. (2021, April 21). Synthesis of Substituted Chalcones. Retrieved from [Link]

Sources

- 1. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. praxilabs.com [praxilabs.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Optimization of reaction conditions for (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate

An essential precursor in medicinal chemistry and materials science, (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate serves as a valuable building block for synthesizing a range of complex molecules. Its α,β-unsaturated ketoester framework is a key pharmacophore and a versatile handle for further chemical modifications. However, optimizing its synthesis can present challenges, from low yields to persistent impurities.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the common hurdles encountered during the synthesis and purification of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-purity material.

Core Synthesis Strategy: The Claisen-Schmidt Condensation

The most direct and common route to synthesize (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is through a base-catalyzed Claisen-Schmidt condensation (a variant of the Aldol condensation) between 4-bromobenzaldehyde and methyl pyruvate.[1] This reaction involves the formation of an enolate from methyl pyruvate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration of the aldol addition product leads to the desired α,β-unsaturated system.[2]

Caption: General workflow for the Claisen-Schmidt synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary factors I should investigate to optimize the yield?

A1: Low yields in Claisen-Schmidt condensations are common and can typically be traced to four key areas: catalyst activity, reactant stoichiometry, temperature control, and reaction time.

-

Catalyst Choice and Concentration: This reaction is most often catalyzed by a base (like NaOH or KOH) or an acid.[3]

-

Base Catalysis (Most Common): Aqueous NaOH or KOH are cost-effective and efficient. The concentration is critical; too little base results in slow or incomplete reaction, while too much can promote side reactions like the Cannizzaro reaction of the aldehyde or saponification of the methyl ester. Start with catalytic amounts (e.g., 0.1-0.2 equivalents) and optimize from there.

-

Mechanism Insight: The base deprotonates the α-carbon of methyl pyruvate to form a nucleophilic enolate. This is the key step; the pKa of the α-proton is low enough to be removed by hydroxide, but careful control is needed.

-

-

Stoichiometry: 4-bromobenzaldehyde cannot self-condense as it lacks α-hydrogens. However, methyl pyruvate can self-condense. To minimize this, it is often advantageous to use a slight excess of the aldehyde (e.g., 1.1 to 1.2 equivalents) to ensure the pyruvate enolate reacts preferentially with the desired electrophile.

-

Temperature Control: This is arguably the most critical parameter.

-

Initial Addition: The reaction is exothermic. The initial aldol addition should be performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions.[4] Adding the base slowly to a cooled solution of the aldehyde and pyruvate is crucial.

-

Dehydration Step: After the initial addition, the reaction may require warming to room temperature or gentle heating to drive the dehydration (condensation) step to completion.[5] Overheating can lead to polymerization and decomposition, reducing the yield.

-

-

Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Allowing the reaction to proceed for too long after completion can lead to the formation of Michael addition byproducts where a second enolate adds to the newly formed α,β-unsaturated product.

Table 1: Summary of Optimization Parameters for Claisen-Schmidt Reaction

| Parameter | Initial Condition | Optimized Range | Rationale & Key Insights |

| Base Catalyst | 1.0 eq. NaOH | 0.1 - 0.5 eq. NaOH/KOH | Catalytic amounts are sufficient. Excess base promotes side reactions (Cannizzaro, saponification). |

| Temperature | Room Temp. | 0 °C (addition), then RT | Low temperature controls the initial exothermic addition. Warming to RT drives the elimination to completion.[4] |

| Reactant Ratio | 1:1 | 1.2 : 1 (Aldehyde:Pyruvate) | Excess aldehyde minimizes pyruvate self-condensation. |

| Solvent | Ethanol | Ethanol, Methanol, THF/Water | Protic solvents like ethanol are effective. Co-solvents may be needed if starting material solubility is an issue. |

| Reaction Time | 24 hours | 2 - 8 hours (TLC Monitored) | Prevents byproduct formation post-completion. |

Q2: My TLC plate shows multiple spots, and the crude NMR is complex. What are the likely side products?

A2: The formation of multiple byproducts is a classic challenge in aldol-type reactions. Understanding their origin is key to suppression.

-

Methyl Pyruvate Self-Condensation: The enolate of methyl pyruvate can react with another molecule of neutral methyl pyruvate. This is suppressed by using an excess of the more reactive electrophile, 4-bromobenzaldehyde.

-

Cannizzaro Reaction: Under strongly basic conditions, two molecules of 4-bromobenzaldehyde (which lacks α-hydrogens) can disproportionate to form 4-bromobenzyl alcohol and 4-bromobenzoic acid. This is minimized by using only catalytic amounts of base and avoiding excessively high concentrations.

-

Michael Addition: The desired product is an α,β-unsaturated system, which can act as a Michael acceptor. A pyruvate enolate can attack the β-carbon of the product, leading to a 1,4-addition adduct. This is often observed when reaction times are too long or base concentration is high.

-

Saponification: Excess hydroxide can hydrolyze the methyl ester of the starting material or the product to the corresponding carboxylate, especially if the reaction is heated for extended periods.

Caption: Common side reactions in the Claisen-Schmidt synthesis.

Q3: How can I ensure I am synthesizing the (E)-isomer and not the (Z)-isomer?

A3: Fortunately, for this specific reaction, thermodynamics heavily favors the formation of the (E)-isomer. The (E)-configuration places the bulky 4-bromophenyl group and the methyl ketoester group on opposite sides of the double bond, minimizing steric hindrance.

-

Thermodynamic Control: The dehydration step that forms the double bond is generally reversible under the reaction conditions. This allows the initially formed mixture of isomers to equilibrate to the most stable thermodynamic product, which is the (E)-isomer.[5]

-

Promoting Equilibration: Allowing the reaction to stir at room temperature for a sufficient period after the initial low-temperature addition helps ensure this equilibration occurs. In most cases, the product will be isolated with very high (E)-selectivity (>95%). If (Z)-isomer formation is a persistent issue (confirmable by ¹H NMR coupling constants for the vinylic protons), consider slightly longer reaction times at room temperature or a milder base to facilitate equilibration without promoting side reactions.

Q4: My product is a sticky solid or oil that is difficult to purify. What are the best purification methods?

A4: α,β-Unsaturated ketoesters can be challenging to purify due to their polarity and potential for polymerization.

-

Recrystallization: This is the ideal method if a suitable solvent can be found, as it is highly effective at removing minor impurities.

-

Solvent Screening: Test a range of solvents. A good starting point is a mixed solvent system like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. Dissolve the crude product in the minimum amount of the more polar (or "good") solvent while warm, then slowly add the less polar (or "poor") solvent until turbidity persists. Cool slowly to induce crystallization.[6]

-

Technique: Scratching the inside of the flask with a glass rod can initiate crystallization. Seeding with a previously obtained pure crystal can also be effective.

-

-

Column Chromatography: This is the most versatile method if recrystallization fails.

-

Stationary Phase: Standard silica gel is usually effective. However, if your product is acid-sensitive, consider using deactivated or neutral silica gel to prevent decomposition on the column.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective for eluting the product. The less polar starting materials will elute first, followed by your desired product. Highly polar byproducts will remain on the column longer.

-

Caution: Avoid overloading the column and run the chromatography relatively quickly to minimize contact time with the silica, which can sometimes catalyze decomposition or polymerization.

-

Q5: The Claisen-Schmidt reaction is giving me intractable mixtures. Is there a more reliable synthetic alternative?

A5: Yes. When selectivity and yield are paramount, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[7] This reaction provides excellent control and almost exclusively yields the (E)-alkene.[8]

The HWE reaction involves reacting an aldehyde (4-bromobenzaldehyde) with a stabilized phosphonate ylide. For this synthesis, you would use methyl 2-(diethoxyphosphoryl)pyruvate or a similar phosphonate ester.

-

Mechanism Insight: The reaction proceeds via a phosphonate carbanion that adds to the aldehyde. The subsequent elimination of a water-soluble phosphate byproduct is stereoselective and drives the reaction towards the thermodynamically stable (E)-alkene.[9]

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.

Table 2: Comparison of Synthetic Routes

| Feature | Claisen-Schmidt Condensation | Horner-Wadsworth-Emmons (HWE) |

| Reagents | 4-bromobenzaldehyde, methyl pyruvate | 4-bromobenzaldehyde, phosphonate ester |

| Yield | Moderate to Good (highly condition-dependent) | Good to Excellent |

| Stereoselectivity | Good (Thermodynamically favors E) | Excellent (E-selective)[7] |

| Byproducts | Aldol/Michael adducts, Cannizzaro products | Water-soluble phosphate salts |

| Conditions | Aqueous base (NaOH), mild temps | Anhydrous conditions, strong base (NaH) |

| Ease of Purification | Can be difficult due to similar byproducts | Easier; byproduct is removed in aqueous wash |

| Cost/Simplicity | Simpler, cheaper starting materials | Requires pre-functionalized phosphonate |

Detailed Experimental Protocols

Protocol 1: Optimized Claisen-Schmidt Condensation

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.2 eq.) and methyl pyruvate (1.0 eq.) in ethanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reaction: Prepare a solution of 1 M sodium hydroxide (0.2 eq.). Add this solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the consumption of the aldehyde.

-

Workup: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding 1 M HCl until the pH is ~7.

-

Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid/oil by recrystallization (e.g., from ethanol/water) or column chromatography as described previously.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis

-